7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one” is a selective inhibitor of protein kinase D enzymes. This compound has been studied for its potential to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D enzymes .
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of protein kinase D enzymes. By inhibiting these enzymes, the compound can maintain the undifferentiated state of embryonic stem cells. The molecular targets and pathways involved include the protein kinase D signaling pathway and the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
Similar compounds to “7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one” include other protein kinase D inhibitors. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications. The uniqueness of “this compound” lies in its ability to maintain the undifferentiated state of embryonic stem cells .
Properties
IUPAC Name |
7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLAAAJAIDMRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=O)N=C(N2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(S1)C(=O)N=C(N2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.